molecular formula C13H17BrO2 B11844070 Methyl 3-bromo-4-pentylbenzoate CAS No. 1131594-20-1

Methyl 3-bromo-4-pentylbenzoate

Cat. No.: B11844070
CAS No.: 1131594-20-1
M. Wt: 285.18 g/mol
InChI Key: TXGIQXAKTJIJKS-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-pentylbenzoate is an organic compound with the molecular formula C₁₃H₁₇BrO₂ and a molecular weight of 285.18 g/mol . It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 3-position and a pentyl group at the 4-position, with a methyl ester functional group at the carboxyl position.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-4-pentylbenzoate can be synthesized through various methods. One common approach involves the bromination of 4-pentylbenzoic acid followed by esterification. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The esterification step can be carried out using methanol and a strong acid like sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and esterification steps, but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-pentylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-bromo-4-pentylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-pentylbenzoate depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and ester group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-4-chlorobenzoate
  • Methyl 3-bromo-4-methylbenzoate
  • Methyl 3-bromo-4-ethylbenzoate

Uniqueness

Methyl 3-bromo-4-pentylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the pentyl group enhances its hydrophobicity, making it more suitable for applications requiring non-polar characteristics .

Properties

CAS No.

1131594-20-1

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

methyl 3-bromo-4-pentylbenzoate

InChI

InChI=1S/C13H17BrO2/c1-3-4-5-6-10-7-8-11(9-12(10)14)13(15)16-2/h7-9H,3-6H2,1-2H3

InChI Key

TXGIQXAKTJIJKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C=C(C=C1)C(=O)OC)Br

Origin of Product

United States

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